Bractoppin
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Overview
Description
Bractoppin is a benzimidazole derivative that acts as a selective small-molecule inhibitor of phosphopeptide recognition by the BRCA1 tandem BRCT domain. This compound has garnered significant attention due to its ability to interrupt BRCA1-dependent cellular signaling, particularly in response to DNA damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bractoppin is synthesized through a series of chemical reactions involving benzimidazole derivatives.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols. The process involves multiple steps, including purification and characterization to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: Bractoppin primarily undergoes substitution reactions, where various substituents are introduced to the benzimidazole core to enhance its activity. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include benzimidazole precursors, phosphopeptide substrates, and various organic solvents. The reactions are often carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major product formed from these reactions is this compound itself, which is characterized by its high binding affinity and selectivity for the BRCA1 tandem BRCT domain .
Scientific Research Applications
Bractoppin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Mechanism of Action
Bractoppin exerts its effects by selectively inhibiting the recognition of phosphopeptide substrates by the BRCA1 tandem BRCT domain. This inhibition prevents the recruitment of BRCA1 to sites of DNA damage, thereby interrupting BRCA1-dependent cellular signaling pathways. The compound engages specific residues within the BRCA1 tandem BRCT domain, blocking the phosphopeptide-binding site and preventing substrate binding .
Comparison with Similar Compounds
- Benzimidazole derivatives targeting phosphopeptide recognition
- Other small-molecule inhibitors of the BRCA1 tandem BRCT domain
Bractoppin’s unique binding mode and high selectivity make it a valuable tool for studying BRCA1-dependent cellular processes and developing targeted therapies.
Properties
Molecular Formula |
C25H23FN4O |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(2-phenyl-3H-benzimidazol-5-yl)methanone |
InChI |
InChI=1S/C25H23FN4O/c26-21-9-5-4-8-20(21)17-29-12-14-30(15-13-29)25(31)19-10-11-22-23(16-19)28-24(27-22)18-6-2-1-3-7-18/h1-11,16H,12-15,17H2,(H,27,28) |
InChI Key |
UHDGSNOZRAAGIZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)N=C(N4)C5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)N=C(N4)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bractoppin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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